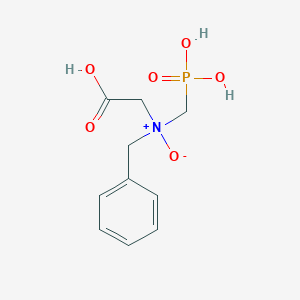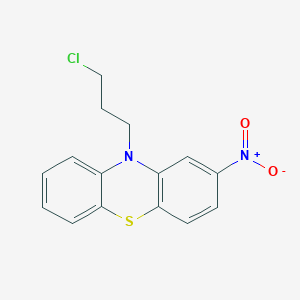
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is a derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloropropyl group and a nitro group attached to the phenothiazine core, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- typically involves the alkylation of phenothiazine derivatives. One common method includes the reaction of phenothiazine with 1-bromo-3-chloropropane in the presence of a base such as sodium hydride or sodium amide . The nitro group can be introduced through nitration reactions using nitric acid under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- involves its interaction with various molecular targets. In medicinal chemistry, phenothiazine derivatives are known to act on dopamine receptors, particularly D2 receptors, which are implicated in psychiatric conditions . The nitro group may also contribute to the compound’s biological activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
- 10-(3-Chloropropyl)-10H-phenothiazine
- 10-(3-Chloropropyl)-2-(methylsulfonyl)-10H-phenothiazine
- 2-Chloro-10-(3-chloropropyl)-10H-phenothiazine
Comparison: 10H-Phenothiazine, 10-(3-chloropropyl)-2-nitro- is unique due to the presence of both the chloropropyl and nitro groups, which impart distinct chemical reactivity and biological activity. Compared to other phenothiazine derivatives, this compound may exhibit enhanced antimicrobial and anticancer properties due to the nitro group’s ability to form reactive intermediates.
Propriétés
Numéro CAS |
58271-64-0 |
|---|---|
Formule moléculaire |
C15H13ClN2O2S |
Poids moléculaire |
320.8 g/mol |
Nom IUPAC |
10-(3-chloropropyl)-2-nitrophenothiazine |
InChI |
InChI=1S/C15H13ClN2O2S/c16-8-3-9-17-12-4-1-2-5-14(12)21-15-7-6-11(18(19)20)10-13(15)17/h1-2,4-7,10H,3,8-9H2 |
Clé InChI |
WWCVULFZXJGTQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)[N+](=O)[O-])CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


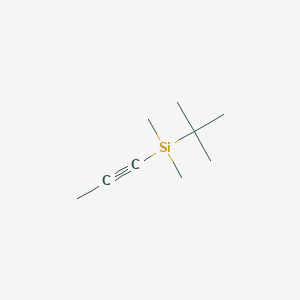
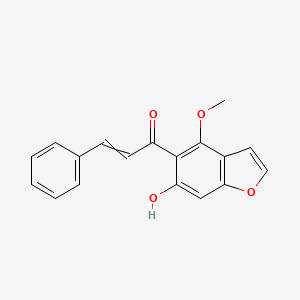
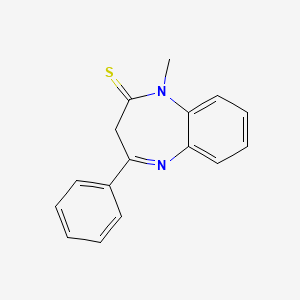
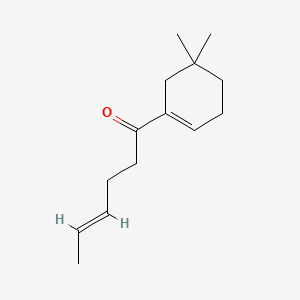

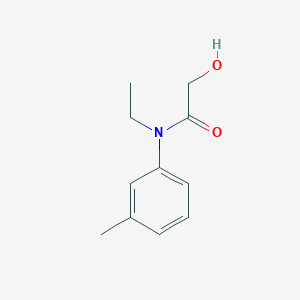
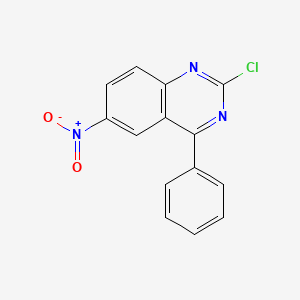
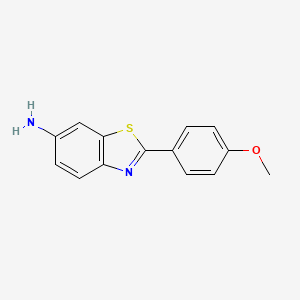

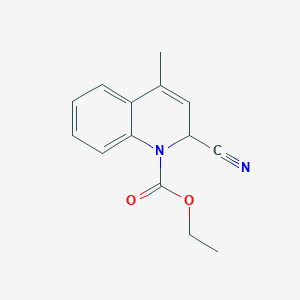
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
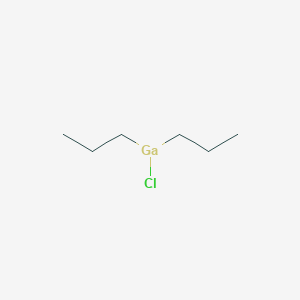
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)
